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Compound of Interest

Compound Name: VU6001966

Cat. No.: B611771

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6001966 is a potent, selective, and central nervous system (CNS) penetrant negative
allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2).[1] As a member
of the Group Il metabotropic glutamate receptors, mGlu2 plays a crucial role in modulating
glutamatergic neurotransmission, primarily through presynaptic inhibition of glutamate release.
The development of selective mGlu2 NAMs like VU6001966 provides a valuable
pharmacological tool to investigate the therapeutic potential of inhibiting mGlu2 function in a
variety of CNS disorders, including depression and other neuropsychiatric conditions. This
technical guide provides a comprehensive overview of VU6001966, including its
pharmacological properties, experimental protocols for its characterization, and the underlying
signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data for VU6001966, facilitating a clear
comparison of its in vitro and in vivo properties.

Table 1: In Vitro Pharmacology of VU6001966
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Parameter Value Species Assay System Reference
Calcium
Mobilization
mGlu2 IC50 78 nM Human [1]
Assay (CHO
cells)
Calcium
Mobilization
mGlu3 IC50 > 30 uM Human [1]
Assay (CHO
cells)
Selectivity
> 385-fold - - [1]
(MGIlu3/mGlu2)
No significant
activity at 68
Ancillary other GPCRs, ) Radioligand
_ Various o [1]
Pharmacology ion channels, Binding Assays

and transporters
at 10 uM

Table 2: In Vivo Pharmacokinetics of VU6001966 in

Rodents
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Parameter Value Species Dosing Route Reference
Brain Penetration Intraperitoneal
1.9 Mouse [1]
(Kp) (IP)
Unbound Brain _

) Intraperitoneal
Penetration 0.78 Mouse (IP) [1]
(Kp,uu)

Plasma .

) Intraperitoneal
Concentration (3 ~ ~300 ng/mL Mouse IP) [1]
mg/kg IP)

Brain )

) Intraperitoneal

Concentration (3  ~570 ng/g Mouse [1]

mg/kg IP)

(IP)

Table 3: In Vivo Neurochemical Effects of VU6001966 in

Rats

Effect in Frontal

Neurotransmitter Dosing Reference
Cortex
) Increased o )
Dopamine Acute administration
extracellular levels
_ Increased - .
Serotonin Acute administration
extracellular levels
Decreased o )
Glutamate Acute administration

extracellular levels

Signaling Pathways and Mechanism of Action

VU6001966 acts as a negative allosteric modulator of the mGlu2 receptor. This means it binds

to a site on the receptor that is distinct from the glutamate binding site (the orthosteric site). By

binding to this allosteric site, VU6001966 decreases the affinity and/or efficacy of glutamate at

the mGlu2 receptor, thereby inhibiting its downstream signaling cascade.
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The mGlu2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gai/o
subunit. Activation of mGlu2 by glutamate leads to the inhibition of adenylyl cyclase, resulting in

decreased intracellular cyclic AMP (cCAMP) levels. As a NAM, VU6001966 antagonizes this
process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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